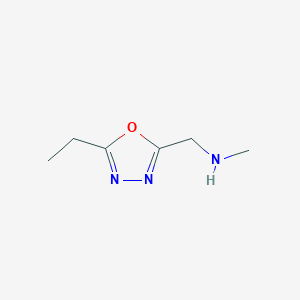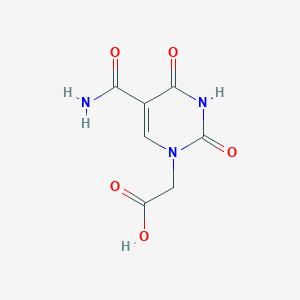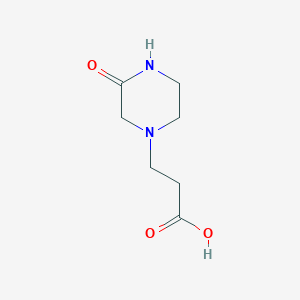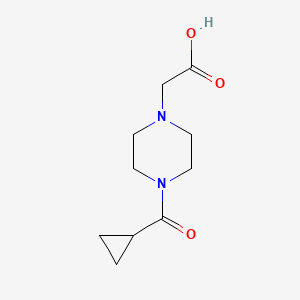![molecular formula C13H25N3O B1462498 2-[3-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide CAS No. 1019457-46-5](/img/structure/B1462498.png)
2-[3-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide
Vue d'ensemble
Description
2-[3-(Aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide, also known as ACPA, is a synthetic amide molecule that has been used in a variety of scientific research applications. ACPA is a relatively small molecule that is composed of a cyclopentylacetamide group and an aminomethylpiperidine group. It has been used in many research applications due to its ability to interact with proteins and other biological molecules. ACPA is a versatile molecule that can be used to study various biochemical and physiological processes.
Applications De Recherche Scientifique
Drug Design and Synthesis
Piperidine derivatives, including compounds like 2-[3-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide, are pivotal in drug design due to their presence in many pharmaceuticals . They serve as key building blocks in synthesizing novel drugs, offering a range of biological activities. The versatility of the piperidine ring allows for the creation of diverse pharmacophores, which can be tailored for specific therapeutic targets.
Anticancer Agents
Piperidine derivatives have been explored for their potential as anticancer agents. The structural flexibility of compounds like 2-[3-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide allows for the development of new molecules that can interact with various cancer targets, potentially leading to new treatments .
Antimicrobial Activity
The antimicrobial properties of piperidine derivatives make them candidates for developing new antibiotics. Their ability to disrupt bacterial cell processes can be harnessed to combat resistant strains of bacteria, addressing the growing concern of antibiotic resistance .
Neuroprotective Applications
Piperidine derivatives are being investigated for neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s. Their potential to modulate neurotransmitter systems could lead to new therapies for cognitive disorders .
Anti-Inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of piperidine derivatives are of interest for developing new pain management drugs. Compounds like 2-[3-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide could be used to create medications that offer relief without the side effects associated with current treatments .
Antiviral Applications
Piperidine derivatives have shown promise as antiviral agents. Their ability to inhibit viral replication could be crucial in creating treatments for diseases like influenza and even emerging viruses, providing a rapid response to viral outbreaks .
Cardiovascular Therapeutics
The cardiovascular system can benefit from the pharmacological activity of piperidine derivatives. Their potential to act on various cardiovascular targets could lead to new treatments for conditions like hypertension and heart failure .
Antipsychotic Medications
Piperidine derivatives are being studied for their antipsychotic effects. This research could lead to the development of new medications for psychiatric disorders, offering alternatives to current antipsychotic drugs with fewer side effects .
Mécanisme D'action
- The primary target of this compound is serine/threonine-protein kinase Chk1 . Chk1 plays a crucial role in cell cycle regulation, particularly during DNA damage response and replication stress.
Target of Action
Pharmacokinetics
Propriétés
IUPAC Name |
2-[3-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c14-8-11-4-3-7-16(9-11)10-13(17)15-12-5-1-2-6-12/h11-12H,1-10,14H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWPLMKBVLQQDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2CCCC(C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine](/img/structure/B1462417.png)


![N1-[3-(Trifluoromethyl)benzyl]-1,2-benzenediamine](/img/structure/B1462420.png)
![5-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B1462421.png)

![2-[Bis(prop-2-en-1-yl)amino]benzoic acid](/img/structure/B1462428.png)



![3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile](/img/structure/B1462436.png)

